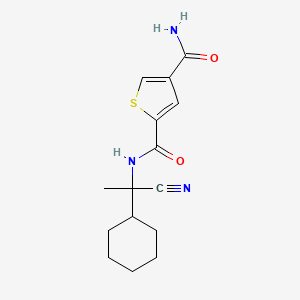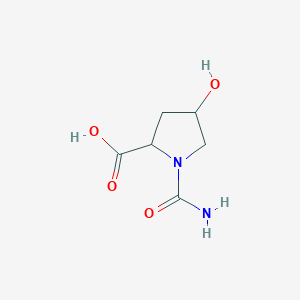![molecular formula C24H42N4O8 B2616932 tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate CAS No. 2059937-79-8](/img/structure/B2616932.png)
tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom . The “tert-Butyl” part refers to a specific arrangement of carbon atoms in the butyl group .
Molecular Structure Analysis
The structure likely involves a biazetidine core with a tert-butyl group and a carboxylate group attached .Physical And Chemical Properties Analysis
Physical and chemical properties would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Novel Cytotoxic Analogs Development
Research has led to the synthesis of 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel from 10-deacetylbaccatin III, which showed promising in vitro ability to stimulate microtubule formation and exhibited cytotoxicity against B16 melanoma cells. This innovation underscores the potential of tert-butyl derivatives in the development of new chemotherapeutic agents (S. M. Ali et al., 1995).
Enhancing Organic Synthesis
The tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate and its derivatives have been explored for their efficiency in organic synthesis. For instance, 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and the corresponding azetidine have shown remarkable reactivity with nitriles and carbonyl substrates, leading to the generation of various cyclic compounds. Such reactions demonstrate the utility of tert-butyl derivatives in accessing new chemical spaces and enhancing synthetic methodologies (V. Yadav & V. Sriramurthy, 2005).
Antibacterial Agents Development
The synthesis of tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate derivatives has also been explored for their potential antibacterial activities. Research into 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives has shown significant antibacterial efficacy against various bacterial strains, offering a pathway for the development of new antibacterial agents (Zhong-Cheng Song et al., 2009).
Novel Compound Synthesis
Efforts in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate, have provided new avenues for the creation of novel compounds that access chemical spaces complementary to traditional piperidine systems. This work emphasizes the potential of tert-butyl derivatives in enriching the pool of bioactive compounds (M. Meyers et al., 2009).
Designing Anticancer Agents
The chemical versatility of tert-butyl [3,3'-biazetidine]-1-carboxylate hemioxalate derivatives has been harnessed in the design of new anticancer agents. Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing compounds with promising activity against ovarian and oral cancers. This underscores the role of tert-butyl derivatives in the ongoing search for more effective cancer treatments (Vivek Kumar et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJCBZCEARAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

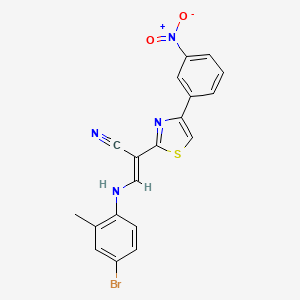
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

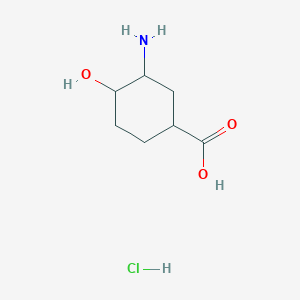
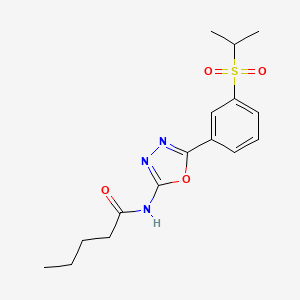
![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)
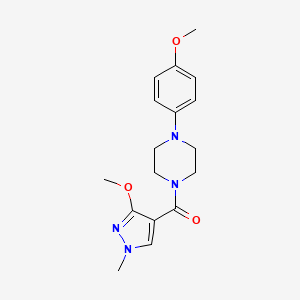
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)
